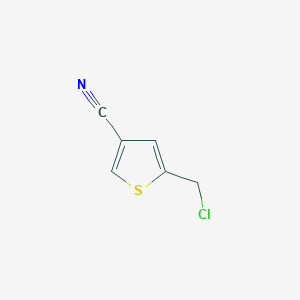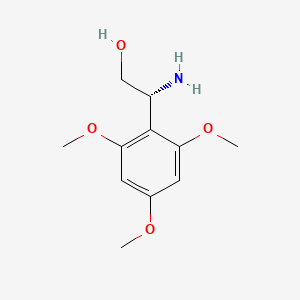![molecular formula C9H13ClN2O2 B13559003 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is a chemical compound that features a pyrazole ring attached to a cyclobutyl group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the cyclobutyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent reactions to introduce the cyclobutyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring and cyclobutyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Shares the pyrazole ring but lacks the cyclobutyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring with a different substitution pattern and a morpholine group.
Uniqueness
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct structural and chemical properties.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-(1-pyrazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)7-9(3-1-4-9)11-6-2-5-10-11;/h2,5-6H,1,3-4,7H2,(H,12,13);1H |
Clave InChI |
SQSVVTZSDRNGNU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC(=O)O)N2C=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
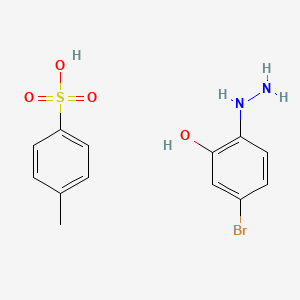
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
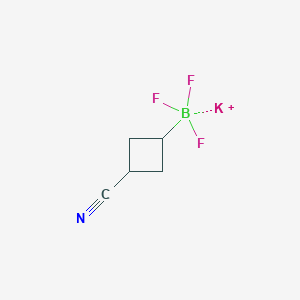


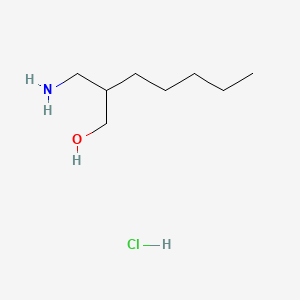

![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
